(2-Bromoethoxy)cyclopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethoxycyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVITJYOUROISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-02-9 | |
| Record name | (2-bromoethoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromoethoxy Cyclopentane and Analogous Structures
Classical Approaches to Ether Linkage Formation
The formation of the ether bond in (2-Bromoethoxy)cyclopentane can be achieved through well-established synthetic protocols. These methods, while traditional, remain fundamental in both laboratory and industrial synthesis for their versatility and broad scope. wikipedia.org
Williamson Ether Synthesis: Mechanistic Investigations and Scope for this compound Production
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether preparation, forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgnumberanalytics.comunacademy.com In this mechanism, the alkoxide ion acts as the nucleophile, performing a backside attack on an electrophilic carbon atom, which results in the displacement of a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, two primary disconnection approaches exist:
Route A: Reaction of sodium cyclopentoxide with a suitable two-carbon electrophile such as 1,2-dibromoethane (B42909).
Route B: Reaction of sodium 2-bromoethoxide with a cyclopentyl halide.
The selection between these routes is critical and is primarily governed by the principles of the SN2 reaction, especially the influence of steric hindrance.
| Synthetic Route | Nucleophile | Electrophile (Substrate) | Primary Mechanism | Major Product | Major Competing Reaction |
|---|---|---|---|---|---|
| Route A | Cyclopentoxide (Secondary Alkoxide) | 1,2-dibromoethane (Primary Dihalide) | SN2 | This compound | Minimal Elimination |
| Route B | 2-Bromoethoxide (Primary Alkoxide) | Cyclopentyl Bromide (Secondary Halide) | E2 | Cyclopentene (B43876) | SN2 Substitution |
The Williamson synthesis necessitates the formation of an alkoxide from an alcohol. byjus.com This is typically achieved by reacting the corresponding alcohol with a strong base. libretexts.org For instance, cyclopentanol (B49286) can be deprotonated to form the cyclopentoxide nucleophile. Common bases used for this purpose include reactive metals like sodium metal or strong non-nucleophilic bases such as sodium hydride (NaH). masterorganicchemistry.comlibretexts.orgyoutube.com The alcohol itself can sometimes be used as the solvent. masterorganicchemistry.com
An alternative, milder method involves the use of silver oxide (Ag₂O). In this variation, the free alcohol can react directly with the alkyl halide without the need to pre-form the alkoxide intermediate, as the partially positive silver atom increases the electrophilicity of the alkyl halide's carbon atom. libretexts.orglibretexts.org
The core of the Williamson synthesis is an SN2 reaction where an alkoxide ion displaces a halide ion from an alkyl halide. byjus.com For this reaction to be efficient and provide a good yield of the ether, the alkyl halide substrate must be sterically unhindered. unacademy.com Therefore, the reaction works best with methyl and primary alkyl halides. unacademy.commasterorganicchemistry.com In the optimal synthesis of this compound (Route A), the cyclopentoxide ion attacks one of the primary carbon atoms of 1,2-dibromoethane. This backside attack results in the displacement of a bromide ion in a single, concerted step, forming the C-O bond of the ether. wikipedia.orgbyjus.com
Steric hindrance is a major factor determining the success of the Williamson ether synthesis. numberanalytics.comunacademy.com The reaction is highly sensitive to the steric bulk of the alkylating agent. wikipedia.org While primary alkyl halides react readily, secondary and tertiary alkyl halides are prone to undergo a competing elimination (E2) reaction, where the alkoxide acts as a base rather than a nucleophile. wikipedia.orgunacademy.com
| Alkyl Halide | Alkoxide | Dominant Reaction Pathway | Primary Product(s) |
|---|---|---|---|
| Primary (e.g., CH₃CH₂Br) | Any (Primary, Secondary, Tertiary) | SN2 | Ether |
| Secondary (e.g., Cyclopentyl Bromide) | Any | E2 / SN2 Competition | Alkene (major), Ether (minor) |
| Tertiary (e.g., tert-Butyl Bromide) | Any | E2 | Alkene |
Due to these constraints, the synthesis of unsymmetrical ethers like this compound must be planned by reacting the more hindered alkoxide partner (cyclopentoxide) with the less hindered halide partner (1,2-dibromoethane). libretexts.org Attempting the synthesis with a secondary halide, such as cyclopentyl bromide, would favor the E2 elimination pathway, leading to cyclopentene as the major product. youtube.com
The Williamson synthesis can also occur intramolecularly if a molecule contains both an alcohol and a leaving group, such as in halohydrins. wikipedia.org This intramolecular reaction leads to the formation of cyclic ethers. unacademy.com The rate and feasibility of these cyclizations are highly dependent on the resulting ring size, with 5- and 6-membered rings forming most rapidly. masterorganicchemistry.comwikipedia.org This is due to a favorable balance of low ring strain and a high effective concentration of the reacting groups. wikipedia.org
In related systems, such as ω-bromoalkylamines, the relative rates for forming n-membered rings generally follow the order k₅ > k₆ > k₃ > k₇ > k₄. wikipedia.org The slow formation of 3- and 4-membered rings is attributed to significant angle strain in the transition state. wikipedia.org Furthermore, intramolecular cyclization can be a key step in the synthesis of complex heterocyclic and carbocyclic ring systems, sometimes utilizing organometallic intermediates as seen in Parham cyclization. acgpubs.org
Alkoxymercuration-Demercuration for Ether Synthesis
An alternative to the Williamson synthesis for preparing ethers is the alkoxymercuration-demercuration reaction. byjus.comlibretexts.org This two-step process avoids the limitations of carbocation rearrangements that can plague other acid-catalyzed additions to alkenes. byjus.comlibretexts.org The synthesis involves reacting an alkene with an alcohol in the presence of a mercury salt, such as mercuric acetate (B1210297) [Hg(OAc)₂] or mercuric trifluoroacetate (B77799) [Hg(O₂CCF₃)₂], followed by a demercuration step using sodium borohydride (B1222165) (NaBH₄). libretexts.orgbyjus.com
To synthesize an ether like this compound via this method, cyclopentene would be reacted with 2-bromoethanol (B42945). The key steps are:
Alkoxymercuration: The electrophilic mercury species adds to the cyclopentene double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com This bridged ion prevents carbocation rearrangements. libretexts.org
Nucleophilic Attack: The alcohol (2-bromoethanol) then attacks the more substituted carbon of the bridged intermediate, following Markovnikov's rule. libretexts.orgmasterorganicchemistry.com This results in an anti-addition, where the alcohol and mercury add to opposite faces of the double bond. libretexts.org
Demercuration: The final step is the reductive replacement of the mercury group with a hydrogen atom using sodium borohydride. byjus.comlibretexts.org
This method is particularly useful because it reliably produces the Markovnikov product without carbocation rearrangement and is effective for primary, secondary, and even tertiary alcohols. libretexts.orglibretexts.org
| Step | Reagents | Key Intermediate | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| 1. Alkoxymercuration | Alkene, Alcohol, Hg(OAc)₂ | Cyclic Mercurinium Ion | Markovnikov | Anti-addition |
| 2. Demercuration | NaBH₄, NaOH | Organomercury Compound | N/A | N/A |
Strategies for Bromoethyl Moiety Incorporation and Modification
The introduction of the 2-bromoethyl group is a critical step in the synthesis of this compound and related structures. This can be achieved through various bromination protocols and halogen exchange methods.
A common method for converting an alcohol to a bromoalkane is the use of phosphorus tribromide (PBr₃). google.com For example, 2-methoxyethanol (B45455) can be reacted with PBr₃ to yield 2-bromoethyl methyl ether. google.com A similar approach could be applied to 2-(cyclopentyloxy)ethanol (B189060) to synthesize this compound.
Another effective method involves the use of carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). This combination is known to convert alcohols to alkyl bromides under mild conditions. For instance, 2-benzyloxyethanol has been successfully converted to benzyl (B1604629) 2-bromoethyl ether using this method.
A less common but viable method involves treating an alcohol with thionyl chloride followed by a chlorine/bromine exchange using gaseous hydrobromic acid. researchgate.net
| Precursor Alcohol | Reagent(s) | Product | Reference |
| 2-Benzyloxyethanol | CBr₄, PPh₃, Pyridine | Benzyl 2-bromoethyl ether | |
| 2-Methoxyethanol | PBr₃ | 2-Bromoethyl methyl ether | google.com |
| 2-Bromoethanol | Dimethoxymethane, P₂O₅ | 2-Bromoethyl methoxymethyl ether | orgsyn.org |
This table presents examples of bromination reactions on precursor alcohols to form bromoethyl ethers.
Halogen exchange provides an alternative route to bromoethyl compounds. While not as common for the direct synthesis from an alcohol, it is a key strategy in certain multi-step syntheses. For instance, a chloroethyl ether could be converted to the corresponding bromoethyl ether via the Finkelstein reaction, although specific examples for this compound are not prevalent in the literature.
The addition of hydrogen bromide across an activated double bond is another method for introducing a bromoethyl group. For example, acrolein reacts with gaseous hydrogen bromide to form 3-bromopropionaldehyde, which can then be protected as a dioxane. orgsyn.org
A method for the synthesis of 2-bromoethyl methyl ether involves the reaction of 2-methoxyethanol with metaboric anhydride (B1165640), followed by treatment with hydrogen bromide. google.com This suggests a potential route for converting other 2-alkoxyethanols.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Methoxyethanol | 1. Metaboric anhydride 2. HBr | 2-Bromoethyl methyl ether | google.com |
| Acrolein | 1. HBr 2. 1,3-Propanediol, p-TsOH | 2-(2-Bromoethyl)-1,3-dioxane | orgsyn.org |
This table highlights selective halogenation and related methods for incorporating a bromoethyl moiety.
Cyclopentane (B165970) Ring Construction and Functionalization in Context of this compound
The cyclopentane ring is a common motif in many biologically active molecules, and numerous methods for its construction and functionalization have been developed. These methods are relevant for creating the cyclopentyl portion of this compound, especially for more complex or substituted analogues.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including cyclopentane derivatives. researchgate.netulisboa.pt This reaction typically uses a ruthenium-based catalyst, such as the Grubbs catalyst, to form a new double bond within a diene precursor, creating a cyclopentene ring. organic-chemistry.orgoregonstate.edu This cyclopentene can then be hydrogenated to yield the saturated cyclopentane ring.
Other ring-closing strategies include intramolecular aldol (B89426) reactions and various cycloaddition reactions. researchgate.net For example, a [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes can produce highly substituted cyclopentane derivatives. organic-chemistry.org Another approach involves the rhodium-catalyzed decarbonylative coupling of cyclobutanones and alkenes to form bridged cyclopentanes. nih.gov
| Reaction Type | Key Features | Reference(s) |
| Ring-Closing Metathesis (RCM) | Uses diene precursors and a metal catalyst (e.g., Grubbs catalyst) to form a cyclopentene ring. | researchgate.netulisboa.ptorganic-chemistry.orgoregonstate.edu |
| [3+2] Cycloaddition | Reacts a three-carbon component with a two-carbon component to form a five-membered ring. | organic-chemistry.orgnih.govresearchgate.net |
| Intramolecular Aldol Reaction | Forms a cyclopentane ring through the cyclization of a dicarbonyl compound. | researchgate.net |
| Decarbonylative Cycloaddition | A rhodium-catalyzed reaction between a cyclobutanone (B123998) and an alkene to yield a cyclopentane. | nih.gov |
This table summarizes various ring-closing methodologies for the construction of cyclopentane rings.
The functionalization of a pre-existing cyclopentane ring with specific stereochemistry and regiochemistry is crucial for the synthesis of complex molecules. nih.gov High levels of stereoselectivity can be achieved in reactions such as the epoxidation of cyclic alkenes with allylic directing groups. beilstein-journals.org The subsequent ring-opening of these epoxides with various nucleophiles can lead to a range of functionalized cyclopentanol derivatives with well-defined stereochemistry. beilstein-journals.org
Regioselective functionalization can be controlled by the directing effects of substituents already present on the cyclopentane ring. beilstein-journals.org For instance, the substituents on the nitrogen atom in 1,2-epoxy-3-aminocyclopentanes have been shown to be crucial for the regiochemical outcome of the epoxide ring-opening reaction. beilstein-journals.org Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful method for the direct and regioselective introduction of new substituents onto a cyclopentane ring. nih.govnih.gov
Novel and Emerging Synthetic Routes to this compound Derivatives
Modern synthetic chemistry continues to provide new and efficient methods that could be applied to the synthesis of this compound and its derivatives. One such area is the use of polymer-supported reagents, which can simplify purification and reduce the toxicity associated with certain reagents. For example, a polymer-supported β-bromoethyl selenide (B1212193) has been developed for the synthesis of aryl vinyl ethers. thieme-connect.com A similar strategy could potentially be adapted for the synthesis of alkyl ethers.
Photocatalytic methods are also gaining prominence. A recently developed photocatalytic [3+2] cycloaddition of alkynes and alkyl or aryl iodides offers a highly regio- and diastereoselective route to cyclopentane derivatives. bohrium.com
Reactivity and Reaction Mechanisms of 2 Bromoethoxy Cyclopentane
Nucleophilic Substitution Reactions at the Bromoethyl Group
The primary site of reactivity in (2-Bromoethoxy)cyclopentane is the carbon atom bonded to the bromine atom. This carbon is electrophilic due to the electronegativity of the bromine atom, making it a target for nucleophiles.
SN2 Reactivity with Diverse Nucleophiles (e.g., amines, thiols, cyanide)
This compound, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions. pages.devorganicchemistrytutor.com In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. organicchemistrytutor.comsparknotes.com The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. pages.devfirsthope.co.in
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of products.
Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form the corresponding secondary and tertiary amines, respectively. chemistryguru.com.sglibretexts.org The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia (B1221849) or the amine in ethanol (B145695) within a sealed tube. chemguide.co.ukdocbrown.info The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by excess amine to yield the final amine product. chemguide.co.ukchemguide.co.uk
Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react with this compound to produce thioethers. cas.cnpearson.com Thiolate anions are particularly potent nucleophiles due to their negative charge and the polarizability of the sulfur atom. researchgate.net
Cyanide: The cyanide ion (CN⁻) is a powerful nucleophile that readily displaces the bromide ion to form a nitrile. chemguide.co.ukcognitoedu.org This reaction is a valuable method for extending the carbon chain by one carbon atom. cognitoedu.org The reaction is typically performed by heating the alkyl halide with sodium or potassium cyanide in an ethanolic solution under reflux. chemguide.co.ukchemistrystudent.com The use of an ethanolic solvent is crucial to prevent the formation of alcohol byproducts. chemguide.co.uk
| Nucleophile | Reagent Example | Product |
| Amine (Primary) | Methylamine (CH₃NH₂) | N-Methyl-2-(cyclopentyloxy)ethanamine |
| Thiol | Ethanethiol (CH₃CH₂SH) | 2-(Cyclopentyloxy)ethyl(ethyl)sulfane |
| Cyanide | Potassium Cyanide (KCN) | 3-(Cyclopentyloxy)propanenitrile |
Stereochemical Outcomes of Nucleophilic Attack
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). sparknotes.commasterorganicchemistry.com This backside attack minimizes steric hindrance and allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the electrophilic carbon's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-bromine bond. sparknotes.com
While this compound itself is not chiral at the carbon bearing the bromine, if a chiral center were present at this position, the SN2 reaction would proceed with a predictable and complete inversion of the stereochemical configuration. sparknotes.comlibretexts.org
Factors Governing Nucleophilicity and Leaving Group Ability
The efficiency of the SN2 reaction is governed by several key factors, including the strength of the nucleophile and the ability of the leaving group to depart.
Nucleophilicity: A good nucleophile is a species that can readily donate a pair of electrons. pages.dev Several factors influence nucleophilicity:
Charge: Anionic nucleophiles (e.g., OH⁻, RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH). pages.devquora.com
Basicity: In general, for a series of nucleophiles with the same attacking atom, nucleophilicity parallels basicity. lecturio.com
Polarizability: Larger atoms, which are more polarizable, are often better nucleophiles. For example, in a protic solvent, iodide (I⁻) is a better nucleophile than fluoride (B91410) (F⁻). quora.com
Steric Hindrance: Bulky nucleophiles are less effective in SN2 reactions due to steric hindrance with the substrate. quora.comlecturio.com
Leaving Group Ability: A good leaving group is a species that is stable after it has departed with the pair of electrons from the bond it shared with carbon. pressbooks.pub The best leaving groups are weak bases. lecturio.compressbooks.pub For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub This is because the larger halide ions are more stable in solution and are the conjugate bases of stronger acids. pressbooks.pub Bromide (Br⁻) is a very good leaving group, contributing to the reactivity of this compound in nucleophilic substitution reactions.
Elimination Reactions: Mechanistic Pathways and Competition with Substitution
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene. libretexts.org Elimination reactions often compete with substitution reactions, and the predominant pathway is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. masterorganicchemistry.com
E1 and E2 Elimination Mechanisms
There are two primary mechanisms for elimination reactions: E1 (unimolecular elimination) and E2 (bimolecular elimination).
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. iitk.ac.inlibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in Strong, non-nucleophilic bases favor the E2 pathway. iitk.ac.in For the E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. iitk.ac.in
E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. iitk.ac.inlibretexts.orgyoutube.com In the second, fast step, a base removes a proton from a carbon adjacent to the carbocation, forming the alkene. iitk.ac.inlibretexts.org The rate of the E1 reaction depends only on the concentration of the substrate. iitk.ac.inyoutube.com The E1 mechanism is more common for tertiary alkyl halides and is favored by weak bases and polar protic solvents. iitk.ac.in Given that this compound is a primary alkyl halide, the E2 mechanism is the more likely elimination pathway, especially in the presence of a strong base.
Regioselectivity (e.g., Zaitsev's Rule) in Alkene Formation
When an alkyl halide has more than one type of β-hydrogen, the elimination reaction can potentially form more than one alkene product. The regioselectivity of the reaction is often governed by Zaitsev's Rule . This rule states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This is because the transition state leading to the more substituted alkene is lower in energy. masterorganicchemistry.com
In the case of this compound, elimination can only produce one alkene product: cyclopentyloxyethene . This is because there is only one β-carbon with hydrogen atoms that can be removed. Therefore, regioselectivity is not a consideration for this specific compound. However, if the cyclopentyl ring were substituted in a way that created different β-hydrogens on the ethoxy chain, Zaitsev's rule would predict the formation of the more substituted alkene as the major product, unless a sterically hindered base is used, which would favor the formation of the less substituted (Hofmann) product. chemistrysteps.comsaskoer.ca
Influence of Solvent and Base Properties on Reaction Selectivity
The reactivity of this compound is characterized by a competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The selectivity of these reactions is significantly influenced by the properties of the solvent and the base employed.
Generally, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), tend to favor SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but leave the anion relatively free, enhancing its nucleophilicity. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction. chemistrysteps.comcsbsju.edunih.gov This effect can inadvertently favor elimination. chemistrysteps.comchemguide.co.uk
The nature of the base is also a critical determinant of the reaction outcome. Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway by preferentially abstracting a proton from a carbon adjacent to the bromine-bearing carbon. Conversely, smaller, less hindered strong bases, like sodium ethoxide in ethanol, can act as both a base and a nucleophile, leading to a mixture of elimination and substitution products. To favor elimination over substitution, conditions such as higher temperatures and the use of a concentrated solution of a strong base in a pure alcohol solvent are typically employed. chemguide.co.uk
Table 1: Predicted Influence of Solvent and Base on the Reactivity of this compound
| Solvent | Base | Predicted Major Pathway | Rationale |
|---|---|---|---|
| DMF | Sodium Cyanide (NaCN) | SN2 | Polar aprotic solvent enhances nucleophilicity of the cyanide ion. pearson.com |
| Ethanol | Sodium Ethoxide (EtONa) | E2 / SN2 Mixture | Strong, non-bulky base in a protic solvent can act as both a base and a nucleophile. chemguide.co.uk |
| tert-Butanol | Potassium tert-Butoxide (t-BuOK) | E2 | Strong, sterically hindered base favors proton abstraction over nucleophilic attack. chemguide.co.uk |
| Water | Sodium Hydroxide (NaOH) | SN2 favored over E2 | Polar protic solvent can encourage substitution, although elimination can still occur. chemguide.co.ukucsb.edu |
Radical Reactions and Reductive Transformations Involving the Bromoethoxy Group
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling a variety of radical-based transformations.
Alkyl Radical Generation from Bromoethoxy Precursors
Alkyl radicals can be generated from bromoethoxy precursors through several methods. A classic approach involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of organotin compounds, alternative methods have gained prominence. nih.gov
Modern techniques often employ photoredox catalysis. digitellinc.comrsc.org In these systems, a photocatalyst, upon irradiation with visible light, can facilitate the transfer of a single electron to the alkyl bromide, leading to the formation of a radical anion that fragments to produce the desired alkyl radical and a bromide ion. nih.govdigitellinc.com Silyl radicals, generated photocatalytically, can also abstract the bromine atom to generate the alkyl radical. nih.govrsc.org Iron-catalyzed systems have also been shown to effectively generate alkyl radicals from alkyl halides through a single electron transfer mechanism. chinesechemsoc.orgresearchgate.net
Intramolecular Radical Cyclization Strategies for Ring Construction
Once generated, the radical on the ethoxy chain can participate in intramolecular cyclization, a powerful strategy for constructing new rings. The feasibility and regioselectivity of these cyclizations are often governed by Baldwin's rules, which are based on the stereoelectronic requirements for orbital overlap. chem-station.comwikipedia.orgchemtube3d.com
For a radical derived from this compound, cyclization could potentially occur onto the cyclopentane (B165970) ring. According to Baldwin's rules, 5-exo cyclizations are generally favored over 6-endo cyclizations for trigonal and tetrahedral systems. chem-station.comscripps.edu Therefore, if the cyclopentane ring were appropriately unsaturated, a 5-exo-trig cyclization would be a favored pathway. chem-station.com The development of catalytic systems for the enantioselective intramolecular radical alkylation of C(sp³)—H bonds has also been reported, providing a pathway to chiral five-membered rings. nih.gov While kinetically controlled reactions are common in radical cyclizations, thermodynamic control can be achieved under certain conditions, such as low concentrations of a hydrogen donor. libretexts.org
Metal-Catalyzed Radical Processes (e.g., Borylation, Cross-Coupling)
The alkyl radical generated from this compound can be intercepted in metal-catalyzed processes to form new carbon-carbon or carbon-heteroatom bonds.
Borylation: Metal-free radical borylation of alkyl halides with reagents like bis(catecholato)diboron (B79384) (B₂cat₂) can produce valuable alkylboronate esters. nih.govd-nb.info This transformation is believed to proceed through a radical chain mechanism. nih.gov Additionally, iron-based catalysts can mediate the borylation of unactivated alkyl halides under mild conditions. researchgate.netchinesechemsoc.org
Cross-Coupling: Iron-catalyzed cross-coupling reactions provide a cost-effective and less toxic alternative to traditional palladium or nickel catalysis. acs.orgnih.govprinceton.edu These reactions can couple alkyl halides with Grignard reagents or other organometallic partners. nih.govprinceton.edu Mechanistic studies suggest that these couplings often proceed via radical intermediates, where an organoiron species abstracts the halogen atom to generate an alkyl radical. researchgate.net
Table 2: Examples of Potential Metal-Catalyzed Radical Reactions
| Reaction Type | Catalyst/Reagent System | Potential Product Type | Reference |
|---|---|---|---|
| Borylation | B₂cat₂, Metal-free | Alkylboronate ester | nih.govd-nb.info |
| Borylation | Iron-bis(amide) / B₂neop₂ | Alkylboronate ester | researchgate.net |
| Cross-Coupling | FeCl₃ / Grignard Reagent | Alkylated cyclopentane | nih.govprinceton.edu |
| Heck-Type Alkenylation | FeCl₂ / Styrene | Alkenylated cyclopentane ether | acs.org |
Reactivity of the Ether Linkage: Cleavage and Controlled Derivatization
While the bromo group is the most reactive site, the ether linkage in this compound can also be cleaved under specific conditions. The most common method for cleaving unreactive alkyl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
For more controlled and milder cleavage, Lewis acids such as boron tribromide (BBr₃) are highly effective, particularly for aryl alkyl ethers. mdma.chresearchgate.netresearchgate.netajrconline.orgrsc.org The reaction with BBr₃ typically occurs at or below room temperature and is selective, affording an alkyl bromide and an alcohol upon hydrolysis. ajrconline.orgrsc.org Other reagents and systems for ether cleavage include aluminum triiodide (AlI₃), and various boron-based reagents. researchgate.netresearchgate.net The choice of reagent can allow for selective dealkylation even in the presence of other functional groups. mdma.chresearchgate.net
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns
The ¹H NMR spectrum of (2-Bromoethoxy)cyclopentane is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, with electronegative atoms like oxygen and bromine causing a downfield shift (to a higher ppm value). libretexts.orgmsu.edu Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, which provides information about the number of neighboring protons according to the n+1 rule. docbrown.infolibretexts.org
The expected proton environments are:
The single methine proton on the cyclopentane (B165970) ring attached to the ether oxygen (CH-O).
The methylene (B1212753) protons of the cyclopentane ring. Due to the ring structure, these protons can be chemically non-equivalent.
The two methylene protons adjacent to the ether oxygen (-O-CH₂-).
The two methylene protons adjacent to the bromine atom (-CH₂-Br).
Based on general principles, the predicted ¹H NMR data are summarized in the table below. The cyclopentyl protons would likely appear as complex multiplets due to overlapping signals. docbrown.infochemicalbook.com The protons on the ethoxy chain are expected to appear as two distinct triplets, assuming free rotation around the C-C bond. The protons on the carbon adjacent to the oxygen will be deshielded, as will the protons on the carbon adjacent to the bromine. msu.edu
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopentyl CH-O | 3.8 - 4.0 | Multiplet | 1H |
| Cyclopentyl CH₂ | 1.5 - 1.9 | Multiplet | 8H |
| -O-CH₂-CH₂Br | 3.7 - 3.9 | Triplet (t) | 2H |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info In this compound, seven distinct carbon signals are expected, as each carbon atom resides in a unique chemical environment. The chemical shifts are significantly affected by the electronegativity of attached atoms. libretexts.org
The expected carbon environments are:
The methine carbon of the cyclopentane ring bonded to oxygen (C-O).
The four methylene carbons of the cyclopentane ring.
The methylene carbon of the ethoxy group adjacent to the oxygen (-O-CH₂-).
The methylene carbon of the ethoxy group adjacent to the bromine (-CH₂-Br).
The carbon attached to the ether oxygen (C-O) is expected to be significantly downfield, as is the -O-CH₂- carbon. The carbon bonded to bromine will also be shifted downfield compared to a simple alkane carbon. msu.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopentyl CH-O | 75 - 85 |
| -O-CH₂-CH₂Br | 68 - 72 |
| Cyclopentyl CH₂ (adjacent to C-O) | 30 - 35 |
| -OCH₂-CH₂-Br | 28 - 33 |
Applications of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the -O-CH₂- and -CH₂-Br proton signals, confirming the bromoethoxy fragment. It would also show correlations between the cyclopentyl methine proton and its adjacent methylene protons, as well as among the various methylene protons of the ring, helping to trace the connectivity within the cyclopentane system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would allow for the definitive assignment of each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the proton signal predicted around 3.8-4.0 ppm to the carbon signal at 75-85 ppm (the CH-O group).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). wisc.edu This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this compound would include:
A correlation from the protons of the -O-CH₂- group to the cyclopentyl methine carbon (C-O), confirming the attachment of the ethoxy chain to the ring.
A correlation from the cyclopentyl methine proton (CH-O) to the carbon of the -O-CH₂- group, further confirming the ether linkage.
Correlations from the protons of the -O-CH₂- group to the carbon of the -CH₂-Br group, and vice-versa, confirming the bromoethoxy structure.
While NMR is a primary tool for determining stereochemistry, this compound is an achiral molecule, so it does not have stereoisomers. nmrwiki.orgoup.com However, these 2D techniques would be essential for determining the relative and absolute stereochemistry of more complex derivatives or related natural products. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the molecular formula is C₇H₁₃BrO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The calculated exact mass for the molecular ion [C₇H₁₃⁷⁹BrO]⁺ is 192.01498 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition C₇H₁₃BrO.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of ethers and halogenated alkanes. libretexts.org
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common pathway for ethers. libretexts.org This could lead to the loss of the cyclopentyl radical to form an oxonium ion or cleavage within the ring.
Loss of the bromoethyl group: Cleavage of the C-O bond could result in a cyclopentoxy cation or a bromoethoxy cation.
Loss of a bromine radical: Cleavage of the C-Br bond, which is relatively weak, would lead to an ion at m/z 113.1.
Fragmentation of the cyclopentane ring: Following initial ionization, the cyclopentane ring can open and fragment, often by losing ethene (28 Da), similar to the fragmentation of cyclopentane itself. docbrown.infoyoutube.com
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Loss |
|---|---|
| 192 | [C₇H₁₃BrO]⁺ (Molecular Ion) |
| 113 | [C₇H₁₃O]⁺ (Loss of •Br) |
| 123/125 | [C₂H₄BrO]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its constituent functional groups. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to vibrations that alter the molecule's polarizability. ksu.edu.saedinst.com
For a molecule like this compound, the vibrational spectrum is a composite of the modes from its three main structural components: the cyclopentane ring, the ether linkage, and the bromoethyl group.
Cyclopentane Ring Vibrations: The cyclopentane moiety is characterized by C-H and C-C bond vibrations. The C-H stretching vibrations of the saturated ring system typically appear in the 2950-2850 cm⁻¹ region of the IR and Raman spectra. docbrown.info Bending and scissoring vibrations of the CH₂ groups within the ring produce distinct absorptions in the fingerprint region, approximately between 1470 and 1440 cm⁻¹. docbrown.info
Ether Linkage (C-O-C) Vibrations: The most prominent feature confirming the ether functional group is a strong C-O-C asymmetric stretching band in the IR spectrum, generally located between 1150 and 1085 cm⁻¹. This band is often one of the strongest in the spectrum. The corresponding symmetric stretch is typically weaker in the IR but may produce a strong, polarized band in the Raman spectrum.
Bromoalkane (C-Br) Vibrations: The presence of the bromine atom is confirmed by the C-Br stretching vibration. This band appears at lower frequencies due to the high mass of the bromine atom, typically in the range of 680-515 cm⁻¹ in the IR spectrum. This region can sometimes be complex, but the C-Br stretch is a key marker for halocarbons.
The combination of these techniques allows for a comprehensive "fingerprint" of the molecule. scispace.com The presence of bands in these specific regions confirms the identity of this compound, while the absence of bands characteristic of other functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1715 cm⁻¹) confirms its purity. libretexts.orgmasterorganicchemistry.com
Table 1: Characteristic Vibrational Modes for this compound This interactive table summarizes the expected frequency ranges for the key functional groups found in the molecule.
| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|---|
| Cyclopentane | C-H | Stretching | 2950 - 2850 | Strong | Strong |
| Cyclopentane | CH₂ | Bending (Scissoring) | 1470 - 1440 | Medium | Medium |
| Ether | C-O-C | Asymmetric Stretch | 1150 - 1085 | Strong | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org It works by analyzing the diffraction patterns produced when a single crystal is irradiated with an X-ray beam. nih.gov While this compound is a liquid under standard conditions and thus not directly amenable to this technique, its solid derivatives can be synthesized and analyzed to provide invaluable structural information.
The process of derivatization is a common strategy in chemical research to induce crystallization. msu.edu For a molecule like this compound, a derivative could be formed through a reaction involving the bromine atom to create a more complex, rigid, and often more easily crystallizable molecule. The resulting crystal possesses a highly ordered, three-dimensional lattice structure, which is the prerequisite for X-ray diffraction. libretexts.org
Analysis of cyclopentane-containing derivatives by X-ray crystallography has been successfully performed in numerous research contexts. nih.govgla.ac.ukuni-konstanz.de For example, studies on metallacyclopentane derivatives have provided precise structural data. In one such study, the crystal structure of bis(η-cyclopentadienyl)molybdenacyclopentane was determined, revealing detailed information about its solid-state conformation. researchgate.net
The crystallographic analysis of a suitable derivative of this compound would yield precise data on:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-O, C-Br).
Bond Angles: The angles formed between adjacent chemical bonds.
Torsional Angles: The dihedral angles that define the conformation of the molecule, including the puckering of the cyclopentane ring and the spatial arrangement of the ethoxy chain.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. researchgate.net
Space Group: The mathematical description of the symmetry elements present in the crystal lattice. researchgate.net
This level of detail is unattainable by other analytical methods and provides an unambiguous confirmation of the molecule's connectivity and stereochemistry in the solid state.
Table 2: Representative Crystallographic Data for a Cyclopentane Derivative This table presents example data from the X-ray crystal structure determination of Bis(η-cyclopentadienyl)molybdenacyclopentane, illustrating the type of information obtained from such an analysis. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈Mo |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.352(2) |
| b (Å) | 7.665(1) |
| c (Å) | 16.111(3) |
| β (°) | 121.37(2) |
| Volume (ų) | 1195.4 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Investigations of 2 Bromoethoxy Cyclopentane
Computational Elucidation of Reaction MechanismsNo computational studies elucidating the mechanisms of reactions involving (2-Bromoethoxy)cyclopentane could be found. Such studies are vital for understanding the step-by-step process of its chemical transformations.
Transition State Characterization and Activation Energy Calculations
There is currently no published research detailing the transition state characterization or activation energy calculations for reactions involving this compound.
Theoretical studies on analogous molecules, such as other bromoalkanes, typically involve quantum mechanical calculations to model reaction pathways, for instance, in nucleophilic substitution (S_N2) or elimination (E2) reactions. Such research would aim to identify the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.comfsu.edu These calculations are fundamental to understanding reaction kinetics and mechanisms. mdpi.com For a hypothetical reaction of this compound, researchers would model the bond-breaking and bond-forming processes to determine these crucial energetic and structural parameters. However, specific data from such characterizations for this compound are not available.
Simulation of Solvent Effects on Reaction Pathways
No specific studies on the simulation of solvent effects on the reaction pathways of this compound have been found in the scientific literature.
The reactivity of polar molecules like this compound is known to be significantly influenced by the solvent environment. Computational studies on similar S_N2 reactions demonstrate that solvent polarity can stabilize or destabilize reactants and transition states, thereby altering reaction rates. iastate.edunih.govsciforum.netchemrxiv.org Simulations of solvent effects can be performed using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium. iastate.edu These simulations would provide insight into how the reaction mechanism and energy barriers for this compound might change in different solvents, such as protic versus aprotic environments. At present, no such simulation data has been published for this specific compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Publicly available research does not include molecular dynamics (MD) simulations focused on the dynamic behavior and intermolecular interactions of this compound.
Molecular dynamics simulations are powerful tools used to study the motion and interactions of molecules over time. For a compound like this compound, MD simulations could provide detailed information on its conformational flexibility, diffusion in various media, and interactions with other molecules or surfaces. aip.org Studies on other haloalkanes have used MD to investigate properties like liquid structure and the formation of molecular assemblies. researchgate.netliverpool.ac.uknih.gov Such simulations would depend on the development of an accurate force field, a set of parameters that describes the potential energy of the system. researchgate.net Despite the utility of this method, no studies have been published that apply it to this compound.
Strategic Applications of 2 Bromoethoxy Cyclopentane in Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Multi-Step Organic Syntheses
In the realm of organic chemistry, the progress from simple starting materials to complex molecular targets is achieved through multi-step synthetic sequences. libretexts.org Within these sequences, intermediate compounds that offer both stability and specific reactivity are crucial. (2-Bromoethoxy)cyclopentane serves as such a versatile intermediate, primarily functioning as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role as a building block for more intricate molecules.
The general mechanism of action for this compound in these syntheses involves its electrophilic character, where it readily reacts with nucleophiles. The cyclopentoxy group influences the reactivity and physical properties of both the intermediate and the final product, often imparting increased lipophilicity.
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. britannica.com The structure of this compound is well-suited for the synthesis of advanced cyclic and, particularly, oxygen-containing heterocyclic architectures.
Detailed research has shown that bromo-ether compounds can participate in intramolecular cyclization reactions or react with difunctional nucleophiles to construct complex ring systems. For example, treatment with a suitable amine could lead to the formation of morpholine (B109124) derivatives, while reaction with a diol under basic conditions could yield crown ether fragments or other macrocycles. researchgate.net The presence of the ether oxygen atom within the (2-bromoethoxy) moiety itself can play a crucial role in directing these cyclizations, potentially acting as an internal nucleophile or influencing the conformation of the molecule to favor ring closure. The synthesis of macrocyclic compounds through methods like ring-closing metathesis often relies on precursors that can be assembled from building blocks such as this compound. researchgate.net
Retrosynthetic analysis is a cornerstone of modern synthetic planning, where a target molecule is conceptually deconstructed into simpler, commercially available precursors. lkouniv.ac.inchemistry.coach this compound is a valuable building block in this process due to its distinct structural features. When a synthetic chemist identifies a cyclopentoxyethyl ether moiety within a complex target, a "disconnection" at the ether's beta-position logically points back to this compound as a potential starting material. lkouniv.ac.in
This strategic disconnection simplifies the synthetic challenge by breaking down the target into manageable fragments. The reliability of nucleophilic substitution reactions on the primary bromide enhances the practicality of this retrosynthetic strategy.
Table 1: Retrosynthetic Analysis of Target Molecules using this compound
| Target Molecule (Containing Cyclopentoxyethyl Moiety) | Retrosynthetic Disconnection | Precursors Identified |
| R-S-CH₂CH₂-O-Cyclopentane (A Thioether) | C-S Bond | R-SH (Thiol) and Br-CH₂CH₂-O-Cyclopentane |
| R₂N-CH₂CH₂-O-Cyclopentane (A Tertiary Amine) | C-N Bond | R₂NH (Secondary Amine) and Br-CH₂CH₂-O-Cyclopentane |
| R-COO-CH₂CH₂-O-Cyclopentane (An Ester) | C-O Bond (Ester) | R-COOH (Carboxylic Acid) and HO-CH₂CH₂-O-Cyclopentane* |
| R-C≡C-CH₂CH₂-O-Cyclopentane (An Alkyne) | C-C Bond | R-C≡C⁻ (Acetylide anion) and Br-CH₂CH₂-O-Cyclopentane |
| Note: In this case, this compound would be used to synthesize the intermediate alcohol, cyclopentoxyethanol, which then reacts with the carboxylic acid. |
Applications in Combinatorial Chemistry and Compound Library Synthesis
Combinatorial chemistry is a technique developed to rapidly synthesize a large number of compounds—a "library"—for high-throughput screening, particularly in drug discovery and materials science. uomustansiriyah.edu.iqresearchgate.net The methodology involves reacting a common molecular scaffold with a diverse set of building blocks. researchgate.net
This compound is an ideal scaffold for combinatorial synthesis. Its single reactive site, the alkyl bromide, can be subjected to parallel reactions with a large collection of nucleophiles. By treating this compound with an array of amines, thiols, phenols, or carboxylates, a library of compounds sharing the cyclopentoxyethyl core but differing in the appended functional group can be generated efficiently. This approach allows for the systematic exploration of how different terminal groups affect the biological activity or material properties of the resulting molecules, aiding in the identification of lead compounds. nih.gov
Table 2: Exemplary Library Synthesis from this compound
| Reagent Class | General Nucleophile | Resulting Compound Structure | Library Diversity |
| Amines | R¹R²NH | R¹R²N-CH₂CH₂-O-Cyclopentane | Introduces varied basicity, polarity, and steric bulk. |
| Thiols | RSH | RS-CH₂CH₂-O-Cyclopentane | Creates thioethers with potential for metal coordination or redox activity. |
| Carboxylates | RCOO⁻ | RCOOCH₂CH₂-O-Cyclopentane | Forms ester linkages, modifying hydrophilicity and hydrogen bonding capability. |
| Azides | N₃⁻ | N₃-CH₂CH₂-O-Cyclopentane | Produces azides, which are precursors for triazoles (via click chemistry) or amines (via reduction). |
Utility in Polymer and Advanced Materials Development
The search for advanced materials with tailored properties is a driving force in modern science. appleacademicpress.com The incorporation of specific molecular fragments into polymers and other materials can fine-tune their physical and chemical characteristics. rsc.org The cyclopentoxyethyl group from this compound can be integrated into larger systems to impart properties such as hydrophobicity, flexibility, and defined steric bulk.
In polymer chemistry, monomers are the fundamental repeating units, while cross-linking agents create a network structure by linking polymer chains, which often enhances mechanical strength and thermal stability. pocketdentistry.comsapub.org
While this compound itself is not a traditional monomer due to having only one reactive site, it is a valuable precursor for creating custom monomers. For example, it can be used to functionalize a molecule that already contains a polymerizable group (like a vinyl or acrylate (B77674) group), thereby creating a monomer that introduces the cyclopentoxyethyl side-chain into a polymer.
Furthermore, it can be used to synthesize symmetrical molecules that can act as cross-linking agents. Reaction of two equivalents of this compound with a difunctional nucleophile (e.g., a diamine or dithiol) would produce a molecule with two reactive ends. More directly, the compound can be used to cross-link existing polymer chains that have been functionalized with nucleophilic groups (e.g., pendant amine or hydroxyl groups), forming covalent bridges between them. pocketdentistry.com
Table 3: Potential Roles of this compound in Polymer Science
| Role | Synthetic Strategy | Resulting Polymer Feature |
| Side-chain Functionalization | Grafting onto an existing polymer with nucleophilic sites. | Polymer with pendant cyclopentoxyethyl groups, modifying solubility and thermal properties. |
| Monomer Synthesis | Reacting with a molecule containing a polymerizable group (e.g., 4-vinylphenol). | Creates a custom monomer for polymerization, ensuring uniform incorporation of the side-chain. |
| Cross-linking Agent | Linking two separate polymer chains functionalized with nucleophiles. | Forms a cross-linked polymer network, increasing rigidity and solvent resistance. pocketdentistry.com |
Specialty chemicals are valued for their performance in specific applications rather than their bulk composition. The unique structure of this compound makes it a useful building block for such materials. The introduction of the cyclopentoxyethyl group can modify the properties of dyes, surfactants, or liquid crystals. The bulky, alicyclic cyclopentyl group can disrupt intermolecular packing, lowering the melting point of a material or enhancing its solubility in nonpolar media. The ether linkage provides a degree of conformational flexibility and a site for hydrogen bonding.
In the field of functional materials, such as functionalized conducting polymers, modifying the polymer backbone or side chains is a key strategy for enhancing performance. rsc.org this compound can be used to attach the cyclopentoxyethyl group to a polymer, which can alter properties like hydrophobicity, redox potential, and sensitivity, leading to the development of advanced sensors or electronic components. rsc.org
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of ethers, often relying on the Williamson ether synthesis, can involve harsh conditions and the generation of significant salt waste. Future research will undoubtedly focus on creating more environmentally benign pathways to (2-Bromoethoxy)cyclopentane and related structures. acs.orgresearchgate.net The principles of green chemistry, such as maximizing atom economy, using safer solvents, and designing for energy efficiency, will be paramount. researchgate.netmdpi.com
Modern synthetic chemistry is moving away from stoichiometric reagents towards catalytic processes. nih.gov Future methodologies for synthesizing this compound could leverage advancements in catalysis to improve efficiency and reduce environmental impact.
Transition-Metal Catalysis: Copper- and palladium-catalyzed etherification reactions have become powerful tools in organic synthesis. acs.orgnih.gov Research could focus on developing specific copper(I) or palladium(II) catalyst systems optimized for the coupling of cyclopentanol (B49286) with 1,2-dibromoethane (B42909) or a similar bromoethoxy synthon. Such catalytic methods can often proceed at lower temperatures and with lower catalyst loadings, minimizing energy consumption and waste. nih.gov Tin-based catalysts, such as SnBr₂, have also shown promise in the synthesis of alkyl ethers under mild, Brønsted acid-free conditions and could be adapted for this purpose. academie-sciences.fr
Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis offers a powerful, green alternative for forming C-O bonds. organic-chemistry.org A potential route could involve the radical coupling of a cyclopentyl precursor with a bromoethoxy radical source, initiated by an organic dye or a metal complex under light irradiation. organic-chemistry.org Similarly, electrochemical methods, which use electricity as a "traceless" reagent, are emerging as a sustainable strategy for decarboxylative C(sp³)–O coupling reactions, which could be adapted from suitable carboxylic acid precursors. rsc.org
Enhanced Reagent Design: The development of novel alkylating agents is another key avenue. Instead of highly reactive and hazardous reagents, research may explore the use of less reactive, more stable precursors that can be activated in situ under specific catalytic conditions. This includes exploring alternatives to traditional strong bases and moving towards milder options like potassium phosphate (B84403) (K₃PO₄) which can minimize side reactions such as elimination. nih.gov
Exploration of Novel Reactivity and Unprecedented Transformations
The bifunctional nature of this compound—possessing both an ether linkage and a terminal alkyl bromide—opens the door to a wide range of chemical transformations beyond simple nucleophilic substitution.
The carbon-bromine bond is a versatile functional handle for a variety of reactions. Future research could explore:
Radical Reactions: The alkyl bromide can serve as a precursor for carbon-centered radicals. These intermediates could participate in a host of transformations, including atom transfer radical addition (ATRA) and cyclization reactions. unibe.ch For instance, the radical generated from this compound could be trapped by alkenes or alkynes to form more complex molecular scaffolds.
Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the terminal position of the bromoethoxy group. This would allow for the direct attachment of aryl, vinyl, or alkynyl groups, significantly expanding the molecular diversity accessible from this starting material.
Transformations of the Cyclopentane (B165970) Ring: While the bromoethoxy group is the more reactive handle, modern C-H activation chemistry could enable functionalization of the cyclopentane ring itself. This would provide access to substituted derivatives that are otherwise difficult to synthesize. organic-chemistry.org
A significant area of exploration involves tandem reactions where both functional groups participate sequentially or in a concerted manner. For example, an initial reaction at the bromide could be followed by a ring-opening or rearrangement of the cyclopentyl ether, triggered by a specific reagent or catalyst.
Integration into Advanced Functional Systems and Supramolecular Architectures
The unique combination of a flexible, non-polar cyclopentane group and a functionalizable ethoxy chain makes this compound an attractive building block for materials science and supramolecular chemistry. nih.govrsc.org
Polymer Synthesis: The molecule can be considered a monomer for polymerization. For example, after converting the bromide to a more suitable functional group (like an amine or alcohol), it could be incorporated into polyesters, polyamides, or polyethers. The cyclopentyl group would impart specific thermal and mechanical properties to the resulting polymer. Research in this area could follow established methods for creating graft copolymers from cellulose (B213188) or other backbones. bohrium.com
Liquid Crystals: The rigid, disk-like nature of the cyclopentane ring, when appropriately substituted, could be exploited in the design of novel liquid crystalline materials. The bromoethoxy chain provides a convenient point for attaching mesogenic units.
Supramolecular Chemistry: In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. rsc.orgmdpi.com this compound could be a precursor to larger host molecules. For example, the bromoethoxy group is a common starting point for synthesizing functionalized pillararenes or crown ethers, which are crucial in host-guest chemistry and the development of molecular sensors. researchgate.netnih.gov The cyclopentane unit would influence the shape and size of the cavity within these larger architectures.
Interdisciplinary Research at the Interface of Chemical Synthesis and Related Fields
The true potential of this compound may be realized at the intersection of chemistry with other scientific disciplines like biology and materials science.
Medicinal Chemistry and Chemical Biology: The cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals. nih.gov this compound could serve as a starting scaffold for the synthesis of novel therapeutic agents. The bromoethoxy chain allows for the facile introduction of various pharmacophores or for linking the molecule to larger biological targets. For example, it could be used to synthesize analogs of muraymycin, an antibiotic that targets the MraY enzyme. nih.gov
Materials Science and Energy: Functionalized ethers are being explored for various roles in energy storage technologies, particularly in lithium-ion batteries where they can function as electrolytes, binders, or additives. researchgate.net The specific properties of this compound, once polymerized or functionalized, could be tailored for such applications. Its derivatives could lead to new polymer electrolytes with enhanced thermal stability and ionic conductivity.
Agrochemicals: Many modern insecticides are complex molecules built from smaller, functionalized building blocks. Synthetic pyrethroids, for example, often contain cyclic moieties. environmentclearance.nic.in The reactivity of this compound makes it a candidate for inclusion in synthetic pathways targeting new agrochemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-bromoethoxy)cyclopentane, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. A cyclopentanol derivative reacts with 1,2-dibromoethane under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage. Temperature control (40–60°C) and solvent polarity (e.g., THF or DMF) are critical for minimizing side reactions like elimination . For characterization, XRD analysis (as demonstrated for structurally similar bromoethoxy compounds) confirms the spatial arrangement of the bromoethoxy group and cyclopentane ring .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify the cyclopentane ring protons (δ 1.5–2.1 ppm) and bromoethoxy group (δ 3.4–3.8 ppm for CH₂Br and δ 4.0–4.3 ppm for OCH₂).
- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopentane ring, as shown in analogous bromoethoxy compounds .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactivity at the bromine site .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as:
- Intermediate in Pharmaceuticals : Used to introduce cyclopentane moieties into drug candidates, such as antifibrotic agents or glitazones, via Suzuki-Miyaura cross-coupling or nucleophilic substitutions .
- Building Block for Functional Materials : Its bromine atom enables functionalization for polymers or liquid crystals, leveraging cyclopentane’s rigidity .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Regioselectivity challenges arise due to competing reactivity at the bromine versus the ether oxygen. Strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) favor C-Br bond activation over ether cleavage in Suzuki couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for bromine-selective reactions .
- Additives : Silver salts (Ag₂O) suppress undesired β-hydride elimination during Heck reactions .
Q. What contradictions exist in reported thermodynamic data for cyclopentane derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in enthalpy of formation (±5 kJ/mol) for cyclopentane-based compounds may stem from:
- Experimental Variability : Calorimetry vs. computational estimates. Cross-validate using high-level ab initio methods (e.g., G4MP2) .
- Conformational Flexibility : Cyclopentane’s puckering affects stability. Use dynamic NMR to assess ring-flipping kinetics and correlate with thermodynamic models .
Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?
- Methodological Answer : Decomposition via hydrolysis or radical pathways can be minimized by:
- Storage : Anhydrous conditions (molecular sieves) and refrigeration (0–4°C) .
- Stabilizers : Adding radical scavengers (e.g., BHT) during reactions .
- Inert Atmospheres : Use argon/glovebox techniques for moisture-sensitive reactions .
Q. How does the bromoethoxy group influence the bioactivity of cyclopentane-containing drug candidates?
- Methodological Answer : The bromine atom enhances electrophilicity for covalent binding to targets (e.g., kinases), while the ether oxygen improves solubility. Case studies show derivatives of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde exhibit improved glucose uptake in glitazone analogs . Structure-activity relationship (SAR) studies recommend modifying the cyclopentane ring’s substituents to balance potency and metabolic stability .
Data Contradiction Analysis
Q. Conflicting reports on cyclopentane ring strain in bromoethoxy derivatives: How to reconcile computational vs. experimental findings?
- Methodological Answer : Computational models often underestimate torsional strain due to simplified force fields. Experimental validation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
